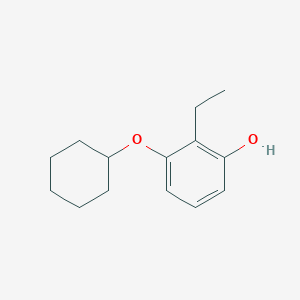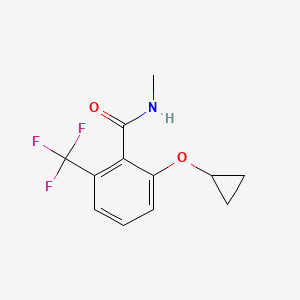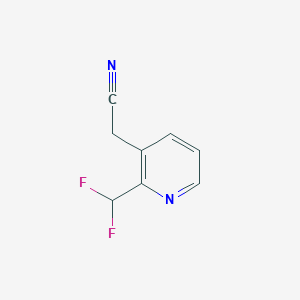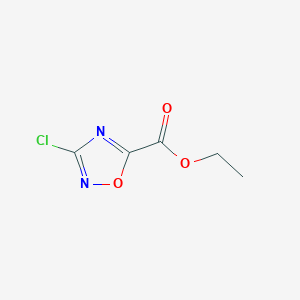
6-Formyl-4-nitropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-4-nitropyridine-2-carbonitrile is a chemical compound with the molecular formula C7H3N3O3 and a molecular weight of 177.12 g/mol It is a derivative of pyridine, characterized by the presence of formyl, nitro, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-4-nitropyridine-2-carbonitrile.
Reduction: 6-Formyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Nitropyridine-2-carbonitrile: Lacks the formyl group.
6-Formyl-2-cyanopyridine: Similar but without the nitro group.
Uniqueness
6-Formyl-4-nitropyridine-2-carbonitrile is unique due to the presence of all three functional groups (formyl, nitro, and nitrile) on the pyridine ring.
Properties
Molecular Formula |
C7H3N3O3 |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
6-formyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H |
InChI Key |
XWIGFMBJZZFAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


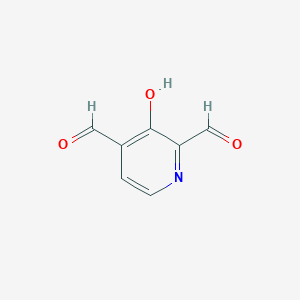
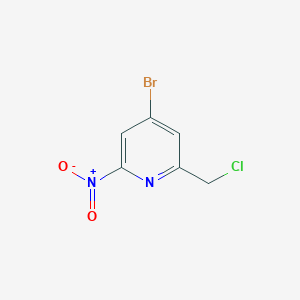
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)



